![molecular formula C16H16N2O2S B2860229 甲基 N-[(Z)-1-(4-苯硫基苯基)乙叉氨基]氨基甲酸酯 CAS No. 303148-78-9](/img/structure/B2860229.png)

甲基 N-[(Z)-1-(4-苯硫基苯基)乙叉氨基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

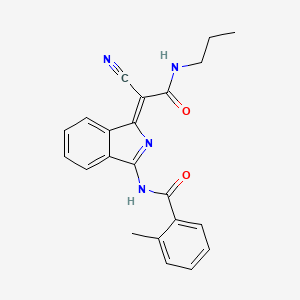

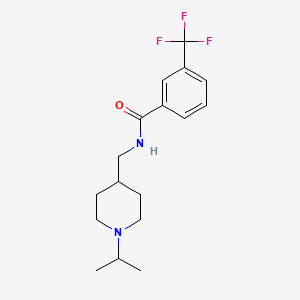

Methyl N-[(Z)-1-(4-phenylsulfanylphenyl)ethylideneamino]carbamate is a complex organic compound. It is a carbamate ester and a sulfide, which are common functional groups in organic chemistry .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Carbamates, for example, are known to undergo reactions such as hydrolysis and aminolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Carbamates, for example, often have moderate polarity and can participate in hydrogen bonding .科学研究应用

Synthesis of Heterocyclic Compounds

This compound can serve as a precursor in the synthesis of various heterocyclic compounds. Its structure, containing both hydrazide and thioether functionalities, makes it suitable for cyclization reactions to form benzothiophenes and benzoselenophenes . These heterocycles are valuable in medicinal chemistry due to their biological activities.

Antimicrobial Agents

The phenylsulfanyl group present in the compound provides a scaffold for the development of novel antimicrobial agents. Research indicates that derivatives of this compound show promising potential against Gram-positive pathogens, particularly in combating biofilm-associated infections .

Photoredox Catalysis

In photoredox catalysis, this compound could be involved in cascade annulation reactions with sulfonyl chlorides. The process facilitates the construction of complex molecular architectures under mild conditions, which is beneficial for green chemistry applications .

Protecting Groups in Peptide Synthesis

As a carbamate derivative, this compound can be used as a protecting group for amines during peptide synthesis. Protecting groups like carbamates are crucial for preventing unwanted side reactions and are easily removed once the desired peptide sequence is assembled .

Green Chemistry Intermediate

Methyl N-phenyl carbamate, a related compound, is an important intermediate for the green synthesis of methylene diphenyl diisocyanate (MDI) and other isocyanates. By extension, our compound could be explored for its utility in non-phosgene routes to synthesize MDI, which is a precursor for polyurethane .

安全和危害

属性

IUPAC Name |

methyl N-[(Z)-1-(4-phenylsulfanylphenyl)ethylideneamino]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-12(17-18-16(19)20-2)13-8-10-15(11-9-13)21-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,19)/b17-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHNSYXVCASQHZ-ATVHPVEESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)OC)C1=CC=C(C=C1)SC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/NC(=O)OC)/C1=CC=C(C=C1)SC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-[(Z)-1-(4-phenylsulfanylphenyl)ethylideneamino]carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine](/img/structure/B2860147.png)

![N-[(2S,3R)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]but-2-ynamide](/img/structure/B2860151.png)

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2860152.png)

![8-Methyl-3-{[3-(trifluoromethyl)pyridin-2-yl]oxy}-8-azabicyclo[3.2.1]octane](/img/structure/B2860162.png)

![N-(2,5-difluorophenyl)-2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2860165.png)

![4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2860166.png)